Cholesterol b-D-glucoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholesterol beta-D-glucoside typically involves the glycosylation of cholesterol with a glucose derivative. One efficient method starts with the protection of the hydroxy groups of sucrose using benzyl ethers. After acidic hydrolysis, the pyranosyl moiety is transformed into its trichloroacetimidate derivative. The glycosidic bond formation with cholesterol is then performed, followed by catalytic transfer hydrogenation to remove the protecting groups .
Industrial Production Methods: Industrial production methods for cholesterol beta-D-glucoside are not extensively documented. the synthesis protocols used in research can be scaled up for industrial applications, focusing on optimizing reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: Cholesterol beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxysterols, which are oxygenated derivatives of cholesterol.
Reduction: Reduction reactions can modify the glucose moiety or the cholesterol backbone.
Substitution: Substitution reactions can occur at the hydroxy groups of the glucose moiety or the cholesterol molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygenases from the cytochrome P450 family.
Reduction: Catalytic hydrogenation is often used for reduction reactions.
Substitution: Various protecting groups and catalysts are used to facilitate substitution reactions.
Major Products:
Oxidation: Oxysterols and other oxygenated derivatives.
Reduction: Reduced forms of cholesterol beta-D-glucoside.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
Cholesterol beta-D-glucoside has diverse applications in scientific research:
Mechanism of Action
Cholesterol beta-D-glucoside exerts its effects through several mechanisms:
Comparison with Similar Compounds
Beta-Sitosterol Beta-D-Glucoside: Another sterol glucoside with similar structural features but different biological activities.
Stigmasterol Beta-D-Glucoside: Similar in structure but varies in its effects on cellular functions.
Uniqueness: Cholesterol beta-D-glucoside is unique due to its specific interactions with cellular membranes and its role in modulating oxidative stress responses. Its potential therapeutic applications, particularly in neurodegenerative diseases, set it apart from other sterol glucosides .
Properties
Molecular Formula |
C33H54O7 |
---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
6-[[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31?,32-,33+/m0/s1 |
InChI Key |
IJLBJBCDNYOWPJ-FPMXPGQZSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Origin of Product |
United States |
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